Cas no 102-03-4 (N-Acetyl-N’-phenylurea)

N-Acetyl-N’-phenylurea structure
N-Acetyl-N’-phenylurea structure
Product name:N-Acetyl-N’-phenylurea
CAS No:102-03-4
MF:C9H10N2O2
MW:178.187901973724
CID:181906
PubChem ID:66877

N-Acetyl-N’-phenylurea Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-[(phenylamino)carbonyl]-
    • N-(phenylcarbamoyl)acetamide
    • N-ACETYL-N'-PHENYLUREA
    • N-Phenyl-N'-acetylurea
    • 1-Acetyl-3-phenylurea
    • Acetamide,N-((phenylamino)carbonyl)
    • EINECS 202-999-0
    • N-Acetyl-N'-phenyl-harnstoff
    • N-acetyl-N'-phenyl-urea
    • N'-Phenyl-N-acetyl-hernstoff
    • Phenylureidoacetic acid
    • Urea,1-acetyl-3-phenyl
    • 1-acetyl-3-phenyl-ure
    • SYM-ACETYLPHENYL UREA
    • N-(phenylcarbamoyl)ethanamide
    • N-[(Phenylamino)carbonyl]acetamide
    • n-((phenylamino)carbonyl)-acetamid
    • phenylureidoaceticacid
    • SCHEMBL2887905
    • N-((PHENYLAMINO)CARBONYL)ACETAMIDE
    • MFCD00026166
    • Acetamide, N-[(phenylamino)carbonyl]-
    • AKOS024332127
    • N-ACETYL-N/'-PHENYLUREA
    • RUPVBKFFZNPEPS-UHFFFAOYSA-N
    • NSC 60262
    • starbld0016651
    • Acetamide, N-((phenylamino)carbonyl)-
    • RUPVBKFFZNPEPS-UHFFFAOYSA-
    • InChI=1/C9H10N2O2/c1-7(12)10-9(13)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13)
    • UNII-05RQM063WD
    • 4-12-00-00747 (Beilstein Handbook Reference)
    • DTXSID50144509
    • J-000550
    • NSC60262
    • Urea, 1-acetyl-3-phenyl-
    • WLN: 1VMVMR
    • sym-Phenylacetylurea1sym-acetylphenyl urea
    • NS00023103
    • NSC-60262
    • n-acetyl-n-phenylurea
    • 05RQM063WD
    • BRN 2804759
    • 102-03-4
    • N-Acetyl-N’-phenylurea
    • Inchi: InChI=1S/C9H10N2O2/c1-7(12)10-9(13)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13)
    • InChI Key: RUPVBKFFZNPEPS-UHFFFAOYSA-N
    • SMILES: C1(NC(NC(=O)C)=O)C=CC=CC=1

Computed Properties

  • Exact Mass: 178.07400
  • Monoisotopic Mass: 178.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.2A^2
  • Surface Charge: 0
  • XLogP3: nothing
  • Tautomer Count: 5

Experimental Properties

  • Density: 1.229
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.587
  • PSA: 58.20000
  • LogP: 1.81850

N-Acetyl-N’-phenylurea Security Information

N-Acetyl-N’-phenylurea Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Acetyl-N’-phenylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-358691A-25g
N-Acetyl-N′-phenylurea,
102-03-4
25g
¥2557.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-358691A-25 g
N-Acetyl-N′-phenylurea,
102-03-4
25g
¥2,557.00 2023-07-10
TRC
A192305-1g
N-Acetyl-N’-phenylurea
102-03-4
1g
$ 800.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-358691-5g
N-Acetyl-N′-phenylurea,
102-03-4
5g
¥1053.00 2023-09-05
TRC
A192305-100mg
N-Acetyl-N’-phenylurea
102-03-4
100mg
$ 133.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-358691-5 g
N-Acetyl-N′-phenylurea,
102-03-4
5g
¥1,053.00 2023-07-10
TRC
A192305-1000mg
N-Acetyl-N’-phenylurea
102-03-4
1g
$ 999.00 2023-04-19
TRC
A192305-500mg
N-Acetyl-N’-phenylurea
102-03-4
500mg
$ 563.00 2023-04-19

N-Acetyl-N’-phenylurea Related Literature

  • 1. A general synthetic route to fully N-alkylated azamacrocycles, and an uncommon geometry for a six-coordinate nickel(II) complex of 1,4,8,11-tetrapropyl-1,4,8,11-tetraazacyclotetradecane (L1). Crystal structure of trans-(R,S,R,S)-[Ni(L1)(NCS)2]
    Nathaniel W. Alcock,Andrew C. Benniston,Simon J. Grant,Hadi A. A. Omar,Peter Moore J. Chem. Soc. Chem. Commun. 1991 1573
  • 2. Lewis-base adducts of Group 11 metal(I) compounds. Part 28. Solid-state phosphorus-31 cross-polarization magic-angle spinning nuclear magnetic resonance and structural studies on the mononuclear 3: 1 adducts of triphenylphosphine with copper(I) halides
    Peter F. Barron,Jeffrey C. Dyason,Peter C. Healy,Lutz M. Engelhardt,Chaveng Pakawatchai,Vincent A. Patrick,Allan H. White J. Chem. Soc. Dalton Trans. 1987 1099
  • 3. Photochemical and thermal reactions of heterocycles. Part I. Photolysis, thermolysis, and mass spectral fragmentation of mesoionic 1,2,4-triazol-3-ones
    Hiroshi Kato,Toshie Shiba,Eiichi Kitajima,Takako Kiyosawa,Fukiko Yamada,Tomihiro Nishiyama J. Chem. Soc. Perkin Trans. 1 1976 863
  • 4. 306.—Creatine and creatinine. Part II. Alleged acyl derivatives of creatine
  • 5. Studies on heterocyclic chemistry. Part VIII. Comparison of the thermally induced reaction of 4-substituted 5-aminoisoxazoles with the decomposition of isoxazoles by arylamine, with reference to a 2H-azirine intermediate
    Tarozaemon Nishiwaki,Toshinori Saito,Satoko Onomura,Koichi Kondo J. Chem. Soc. C 1971 2644

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